Triethanolamine hydroxyacetate

Description

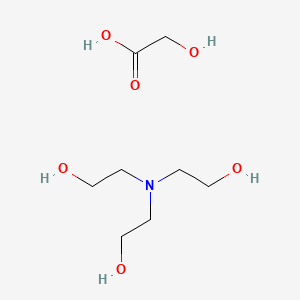

Triethanolamine hydroxyacetate is a chemical compound with CAS registry numbers 68299-02-5 and 68442-62-6 . Structurally, it is derived from triethanolamine (TEA), a tertiary amine with three ethanol groups, modified by hydroxyacetate functional groups. The hydroxyacetate moiety introduces carboxylate and hydroxyl binding sites, which influence its solubility, stability, and metal-ion coordination properties.

Properties

CAS No. |

68299-02-5 |

|---|---|

Molecular Formula |

C8H19NO6 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2-hydroxyacetic acid |

InChI |

InChI=1S/C6H15NO3.C2H4O3/c8-4-1-7(2-5-9)3-6-10;3-1-2(4)5/h8-10H,1-6H2;3H,1H2,(H,4,5) |

InChI Key |

PQJDLYIRTTVMCS-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N(CCO)CCO.C(C(=O)O)O |

Related CAS |

68299-02-5 67924-04-3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethanolamine hydroxyacetate can be synthesized through the reaction of triethanolamine with acetic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the esterification of triethanolamine with acetic acid, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where triethanolamine and acetic acid are mixed in specific stoichiometric ratios. The reaction is carried out at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Triethanolamine hydroxyacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various halogenating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines.

Scientific Research Applications

Triethanolamine hydroxyacetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical syntheses and as a complexing agent in coordination chemistry.

Biology: It is employed in biochemical assays and as a buffer in biological experiments.

Medicine: It is used in the formulation of pharmaceuticals and as an ingredient in topical medications.

Industry: It is utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of triethanolamine hydroxyacetate involves its ability to act as a surfactant and a pH adjuster. As a surfactant, it lowers the interfacial tension in mixtures, preventing the separation of emulsions. As a pH adjuster, it can accept hydrogen ions, thereby raising the pH of solutions. This dual functionality makes it valuable in various applications, including cosmetics and pharmaceuticals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The key distinction between triethanolamine hydroxyacetate and analogs lies in the functional groups and their coordination capabilities:

*Inferred from nomenclature and related compounds.

- Triethanolamine triacetate replaces all three hydroxyl groups of TEA with acetate esters, enhancing lipophilicity but reducing hydroxyl-mediated interactions (e.g., hydrogen bonding or metal coordination) .

- Ethyl 2-hydroxyacetate , an ester derivative of hydroxyacetic acid, lacks the amine group, limiting its ability to participate in amine-metal coordination .

Metal-Ion Binding Properties

Evidence from hydroxyacetate and triethanolamine derivatives highlights critical differences:

- Hydroxyacetate ligands (e.g., in this compound) form chelates with metal ions via carboxylate and hydroxyl groups. However, the tertiary amine in triethanolamine derivatives exhibits weaker metal-ion affinity compared to primary amines like 2-aminoethanol .

- In contrast, triethanolamine triacetate lacks free hydroxyl groups, rendering it ineffective for hydroxyl-metal interactions. Its binding relies solely on acetate ester oxygen atoms, which are weaker ligands compared to carboxylate anions .

Solubility and Stability

- This compound is expected to exhibit high water solubility due to its ionic carboxylate groups and hydrophilic hydroxyl/amine sites.

- Triethanolamine triacetate, with three non-ionic acetate esters, is likely less water-soluble and more compatible with organic solvents .

Q & A

Q. What are the established synthetic routes for triethanolamine hydroxyacetate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via solvolysis reactions, such as the silver-assisted solvolysis of acetoxy chloride intermediates in wet acetic acid, as demonstrated in studies of related hydroxyacetate derivatives . Key variables include temperature (e.g., reflux vs. cooler conditions), solvent selection (e.g., acetic acid for controlled hydrolysis), and catalyst use (e.g., sodium methoxide). Yield optimization requires monitoring steric hindrance effects, as tertiary positions may resist hydrolysis compared to secondary benzylic sites . Purity is typically validated via NMR and IR spectroscopy to confirm ester-to-hydroxyacetate conversion.

Q. Which analytical techniques are most effective for characterizing this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying this compound in formulations, while nuclear magnetic resonance (NMR) spectroscopy resolves structural details (e.g., distinguishing between free hydroxyl groups and ester linkages) . For trace impurities, mass spectrometry (MS) coupled with gas chromatography (GC) provides sensitivity. Researchers should cross-validate results using multiple techniques to address matrix interference, as highlighted in guidelines for chemical data triangulation .

Q. How does pH affect the stability of this compound in aqueous solutions?

Stability studies should assess hydrolysis kinetics under varying pH (e.g., pH 3–10) using accelerated aging protocols. At alkaline pH, triethanolamine’s tertiary amine group may catalyze ester hydrolysis, degrading hydroxyacetate into glycolic acid and triethanolamine . Buffered solutions (e.g., phosphate buffers) are advised for long-term storage, with periodic FTIR or titration analyses to track degradation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in this compound formation during solvolysis?

Steric and electronic factors govern regioselectivity. For example, acetoxy groups at secondary benzylic positions hydrolyze faster than those at hindered tertiary positions due to reduced steric hindrance, as shown in solvolysis studies of analogous diacetates . Computational modeling (e.g., DFT calculations) can map transition states to predict reaction pathways, as demonstrated in solvent-assisted sintering studies of hydroxyacetate derivatives .

Q. How can researchers resolve contradictions in kinetic data for this compound degradation under oxidative conditions?

Contradictions often arise from unaccounted variables like trace metal catalysts or light exposure. A factorial design approach (e.g., 2³ full factorial models) isolates factors such as temperature, oxygen concentration, and UV irradiation . Statistical tools (e.g., ANOVA) validate interactions, while controlled replicate experiments minimize noise .

Q. What role does this compound play in modulating the rheological properties of polymer-based delivery systems?

In transdermal formulations, this compound acts as a pH adjuster and stabilizer, influencing viscosity and drug release kinetics. Studies on emulgels show that concentrations ≥0.2% enhance carbomer-based gel elasticity by neutralizing carboxylate groups, optimizing shear-thinning behavior . Rheological profiling (e.g., oscillatory rheometry) quantifies viscoelastic moduli (G’ and G’’) to correlate structure-function relationships .

Q. Can computational methods predict the co-crystallization behavior of this compound with bioactive compounds?

Molecular dynamics (MD) simulations and crystal structure prediction (CSP) software (e.g., Mercury CSP) model hydrogen-bonding networks between this compound and APIs. For instance, hydroxyacetate’s hydroxyl and carboxylate groups facilitate co-crystallization with polar drugs, improving solubility . Experimental validation via X-ray diffraction is critical to confirm predicted polymorphs .

Methodological Guidance

Q. How should researchers design experiments to evaluate synergistic effects between this compound and surfactants?

- Step 1: Screen surfactant classes (e.g., Cremophor RH 40, Labrafil) using phase diagrams to identify compatible ratios .

- Step 2: Conduct stability assays (e.g., centrifugation, freeze-thaw cycles) to assess co-solubility.

- Step 3: Quantify synergy via isobolographic analysis or response surface methodology (RSM) .

Q. What protocols mitigate experimental artifacts in spectroscopic analysis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.